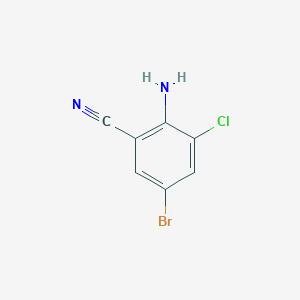

2-Amino-5-bromo-3-chlorobenzonitrile

Overview

Description

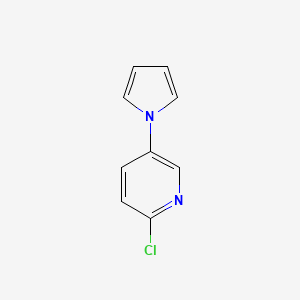

2-Amino-5-bromo-3-chlorobenzonitrile is a heterocyclic building block . It has a molecular weight of 231.48 and a molecular formula of C7H4BrClN2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-chlorobenzonitrile is represented by the formula C7H4BrClN2 . The compound contains seven carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms .Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-chlorobenzonitrile is a solid with a melting point of 132-134° C . Its boiling point is predicted to be approximately 281.8° C at 760 mmHg . The compound has a predicted density of approximately 1.8 g/cm3 and a refractive index of n 20D 1.67 .Scientific Research Applications

Synthesis of Copper-Ligand Coordination Complexes

“2-Amino-5-bromo-3-chlorobenzonitrile” is used as a heterocyclic building block in the synthesis of copper-ligand coordination complexes . These complexes have a wide range of applications in catalysis, magnetism, and luminescence.

Development of Receptor Tyrosine Kinase (RTK) Inhibitors

This compound has been used in the development of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based multi-targeted receptor tyrosine kinase (RTK) inhibitors . RTK inhibitors are a type of anticancer drug that interferes with the growth of cancer cells.

Construction of Benzothiadiazine Ring System

“2-Amino-5-bromo-3-chlorobenzonitrile” has been used to build up the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system . This ring system is a key structural motif in many pharmaceutical compounds.

Vibrational Spectra Studies

The vibrational spectra of “2-Amino-5-bromo-3-chlorobenzonitrile” have been studied using density functional theory . This helps in understanding the vibrational modes of the molecule, which is crucial in fields like spectroscopy and material science.

Proteomics Research

“2-Amino-5-bromo-3-chlorobenzonitrile” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Chemical Synthesis

Due to its unique structure, “2-Amino-5-bromo-3-chlorobenzonitrile” is often used in chemical synthesis . It serves as a building block in the synthesis of various complex molecules.

Mechanism of Action

Target of Action

It has been used in the synthesis of multi-targeted receptor tyrosine kinase (rtk) inhibitors with anticancer activity . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones that play critical roles in both normal cellular function and pathogenesis .

Mode of Action

Its role in the synthesis of rtk inhibitors suggests that it may interact with these targets, leading to inhibition of the kinase activity and thus blocking the signal transduction pathways .

Biochemical Pathways

Given its role in the synthesis of rtk inhibitors, it can be inferred that it may affect pathways downstream of these receptors, such as the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . These pathways are involved in cellular processes like cell growth, differentiation, and survival .

Pharmacokinetics

It is known to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and permeability .

Result of Action

Given its role in the synthesis of rtk inhibitors, it can be inferred that its action may result in the inhibition of cell growth and proliferation, particularly in cancer cells .

properties

IUPAC Name |

2-amino-5-bromo-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFFLKJJFFIYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-chlorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)

![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)

![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)

![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)

![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)